

Technical Guide: Solubility of 2-Chloro-5cyanopyridine in Methanol

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Compound of Interest		
Compound Name:	2-Chloro-5-cyanopyridine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-chloro-5-cyanopyridine** in methanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, alongside relevant information for its application in pharmaceutical synthesis.

Introduction

2-Chloro-5-cyanopyridine is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antidepressant Mirtazapine.[1][2][3] Its solubility in common organic solvents, such as methanol, is a critical parameter for reaction kinetics, purification, and formulation development. Methanol is a polar protic solvent and is often used in reactions involving polar molecules like **2-chloro-5-cyanopyridine**. While qualitatively understood to be soluble in polar organic solvents, precise quantitative data is essential for process optimization and scale-up.

Physicochemical Properties of 2-Chloro-5cyanopyridine

A summary of the key physicochemical properties of **2-chloro-5-cyanopyridine** is presented in the table below.



Property	Value	Reference
Molecular Formula	C ₆ H ₃ CIN ₂	[4][5]
Molecular Weight	138.55 g/mol	[3][4][5]
Appearance	White to off-white solid	[6]
Melting Point	83-86 °C	
CAS Number	33252-28-7	

Quantitative Solubility Data in Methanol

As of the date of this guide, specific quantitative data on the solubility of **2-chloro-5-cyanopyridine** in methanol at various temperatures is not readily available in the reviewed literature. One source mentions a commercially available "**2-Chloro-5-cyanopyridine** Solution in Methanol, 100ug/mL," however, this represents a standard solution concentration and not the saturation solubility.[4]

The determination of this data is crucial for chemical process development. The following sections outline detailed experimental protocols that can be employed to accurately measure the solubility of **2-chloro-5-cyanopyridine** in methanol.

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid in a liquid are the gravimetric method and the UV-spectrophotometric method.

Gravimetric Method (Shake-Flask Method)

This method directly measures the mass of the solute dissolved in a known mass or volume of the solvent at equilibrium.

Methodology:

Preparation of Saturated Solution:



- Add an excess amount of 2-chloro-5-cyanopyridine to a series of sealed vials containing a known volume of methanol.
- Place the vials in a constant temperature water bath or incubator and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial that solid material remains undissolved.
- Sample Withdrawal and Filtration:
 - Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a pre-heated pipette to prevent precipitation.
 - \circ Immediately filter the solution through a pre-weighed, fine-pored filter (e.g., 0.22 μ m PTFE syringe filter) into a pre-weighed container.
- Solvent Evaporation and Mass Determination:
 - Evaporate the methanol from the container in a fume hood, followed by drying in a vacuum oven at a temperature below the melting point of 2-chloro-5-cyanopyridine until a constant weight is achieved.
 - Weigh the container with the dried solute.

Calculation:

- The mass of the dissolved **2-chloro-5-cyanopyridine** is the difference between the final and initial weights of the container.
- Solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

UV-Spectrophotometric Method

This method is an indirect method that relies on the UV absorbance of the solute. It is particularly useful for compounds with a strong chromophore.



Methodology:

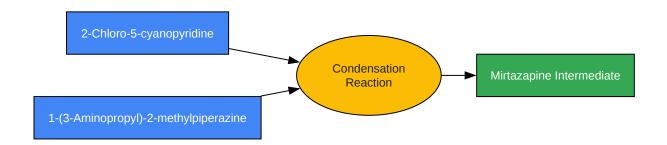
- Preparation of a Calibration Curve:
 - Prepare a series of standard solutions of 2-chloro-5-cyanopyridine in methanol with known concentrations.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
 - Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
- Preparation of Saturated Solution:
 - Prepare a saturated solution of 2-chloro-5-cyanopyridine in methanol as described in the gravimetric method (Section 4.1.1).
- Sample Withdrawal, Filtration, and Dilution:
 - Withdraw and filter a sample of the supernatant as described in the gravimetric method (Section 4.1.2).
 - Accurately dilute a known volume of the clear filtrate with methanol to a concentration that falls within the linear range of the calibration curve.
- Absorbance Measurement and Concentration Determination:
 - \circ Measure the absorbance of the diluted solution at the λ max.
 - Use the calibration curve to determine the concentration of the diluted solution.
- Calculation:
 - Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Logical and Workflow Diagrams



Synthesis of Mirtazapine Intermediate

The following diagram illustrates the logical relationship in the initial step of Mirtazapine synthesis, where **2-chloro-5-cyanopyridine** is a key reactant.



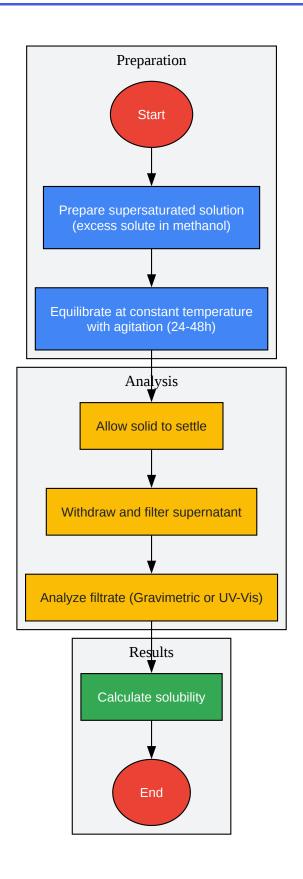
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Caption: Initial condensation step in Mirtazapine synthesis.

Experimental Workflow for Solubility Determination

The diagram below outlines a general experimental workflow for determining the solubility of a compound in a solvent.





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